Cas no 931-63-5 (2-Methoxypyrimidine)

2-Methoxypyrimidine (CAS 3142-72-1) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methoxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and fine chemicals. Its methoxy group enhances reactivity, facilitating nucleophilic substitution and cross-coupling reactions. The pyrimidine core contributes to its utility in constructing biologically active molecules, including antiviral and antifungal agents. With high purity and stability, 2-methoxypyrimidine is suitable for precision applications in research and industrial processes. Its well-defined structure ensures consistent performance in synthetic pathways.
2-Methoxypyrimidine structure
2-Methoxypyrimidine structure
Product Name:2-Methoxypyrimidine
CAS No:931-63-5
MF:C5H6N2O
MW:110.11394071579
MDL:MFCD00234104
CID:810941
PubChem ID:136730
Update Time:2025-05-23

2-Methoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxypyrimidine
    • Pyrimidine, 2-methoxy-
    • 2-Methoxypyrimidin
    • 2-methoxy-pyrimidine
    • methyl pyrimidin-2-yl ether
    • Pyrimidine,2-methoxy
    • 2-Methoxypyrimidine (ACI)
    • NSC 165557
    • 931-63-5
    • 2-Methoxypyrimidine, AldrichCPR
    • SB57423
    • D70334
    • DB-081096
    • AC-907/25004440
    • DTXSID80239270
    • SY211517
    • BS-18256
    • Q63396297
    • methyl 2-pyrimidinyl ether
    • CS-0150214
    • AKOS006242414
    • DTXCID00161761
    • HZN3S874XE
    • EN300-317267
    • methoxypyrimidine
    • NSC165557
    • MFCD00234104
    • NSC-165557
    • SCHEMBL153025
    • MDL: MFCD00234104
    • Inchi: 1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
    • InChI Key: YLZYSVYZMDJYOT-UHFFFAOYSA-N
    • SMILES: N1C(OC)=NC=CC=1

Computed Properties

  • Exact Mass: 110.04800
  • Monoisotopic Mass: 110.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • PSA: 35.01000
  • LogP: 0.48520

2-Methoxypyrimidine Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

2-Methoxypyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methoxypyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol
Reference
Photochemistry of aromatic compounds. Fragmentation reactions originating in a photo-induced electron transfer in solution
Nasielski, Jacques; Kirsch-Demesmaeker, A.; Kirsch, P.; Nasielski-Hinkens, R., Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (5), 302-3

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  overnight, 150 °C
Reference
Preparation of thiophene compounds useful in the treatment of neurological diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of 1-alkyl-4-(arylmethyl)piperidines and their pharmaceutical formulations as inhibitors of 5-HT reuptake
, France, , ,

Production Method 4

Reaction Conditions
Reference
Preparation and some reactions of 2,5-substituted pyrimidines
Krchnak, V.; Arnold, Z., Collection of Czechoslovak Chemical Communications, 1975, 40(5), 1384-9

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
Reference
Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines
Wei, Xiangyang; Zhang, Caiyang; Wang, Yifei; Zhan, Qi; Qiu, Guiying; et al, European Journal of Organic Chemistry, 2019, 2019(42), 7142-7150

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 1 h, 50 °C
Reference
Electron-Deficient Heteroarenium Salts: An Organocatalytic Tool for Activation of Hydrogen Peroxide in Oxidations
Sturala, Jiri; Bohacova, Sona; Chudoba, Josef; Metelkova, Radka; Cibulka, Radek, Journal of Organic Chemistry, 2015, 80(5), 2676-2699

Production Method 7

Reaction Conditions
Reference
The synthesis of β-carbon-homologous intermediate of norcardicin A. A general method for selective preparation of the β-lactam ring in the presence of free phenolic hydroxyl groups
Hakimelahi, Gholam H.; Zarrinehzad, Morteza, Iranian Journal of Chemistry & Chemical Engineering, 1990, 13, 25-34

Production Method 8

Reaction Conditions
Reference
Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxyprimidines
Brown, Desmond J.; Lee, Tzoong-Chyh, Australian Journal of Chemistry, 1968, 21(1), 243-55

2-Methoxypyrimidine Raw materials

2-Methoxypyrimidine Preparation Products

2-Methoxypyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:931-63-5)2-Methoxypyrimidine
Order Number:A959597
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):324.0/1134.0
Email:sales@amadischem.com

Additional information on 2-Methoxypyrimidine

2-Methoxypyrimidine: A Comprehensive Overview

2-Methoxypyrimidine (CAS No. 931-63-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the pyrimidine family, which is a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The methoxy group (-OCH₃) attached at the 2-position of the pyrimidine ring imparts unique chemical and physical properties to 2-Methoxypyrimidine, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2-Methoxypyrimidine. One of the most efficient approaches involves the condensation of aldehydes or ketones with amidines or guanidines in the presence of a base. This method, known as the Biginelli reaction, has gained popularity due to its simplicity and high yield. Researchers have also explored alternative routes, such as microwave-assisted synthesis and catalytic processes, to optimize the production of 2-Methoxypyrimidine while minimizing environmental impact.

The chemical properties of 2-Methoxypyrimidine make it an ideal candidate for various applications. Its aromaticity and electron-withdrawing methoxy group enhance its stability and reactivity, enabling it to act as a building block in the synthesis of complex molecules. For instance, 2-Methoxypyrimidine derivatives have been extensively studied for their potential as kinase inhibitors, which are crucial in cancer therapy. Recent studies have demonstrated that certain derivatives exhibit potent anti-proliferative activity against cancer cell lines, highlighting their therapeutic potential.

In addition to its role in drug discovery, 2-Methoxypyrimidine has found applications in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its use as a herbicide or fungicide. Researchers are actively exploring its potential as a safer and more effective alternative to traditional agrochemicals, leveraging its unique chemical structure to design eco-friendly solutions.

The demand for 2-Methoxypyrimidine has also been driven by its use in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the development of novel materials for sensing and catalysis. Recent studies have focused on its application in metal-organic frameworks (MOFs) and porous materials, where it serves as a functional linker to enhance stability and selectivity.

Despite its wide-ranging applications, the synthesis and characterization of 2-Methoxypyrimidine derivatives remain areas of active research. Scientists are continuously exploring new synthetic pathways and modification strategies to tailor its properties for specific applications. For example, recent advancements in click chemistry have enabled the rapid construction of complex 2-Methoxypyrimidine derivatives with enhanced bioavailability and efficacy.

In conclusion, 2-Methoxypyrimidine (CAS No. 931-63-5) is a multifaceted compound with immense potential across various industries. Its unique chemical properties, coupled with ongoing research advancements, ensure that it will remain a key player in drug discovery, agrochemicals, and materials science for years to come.

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Amadis Chemical Company Limited
(CAS:931-63-5)2-Methoxypyrimidine
A959597
Purity:99%/99%
Quantity:5g/25g
Price ($):324.0/1134.0
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